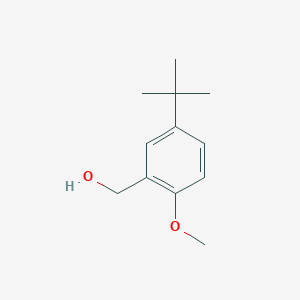
(5-Tert-butyl-2-methoxyphenyl)methanol
Cat. No. B8457108
M. Wt: 194.27 g/mol
InChI Key: IHWYUOVWKSVYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07671080B2
Procedure details


A solution of 1.0M lithium aluminium hydride in diethyl ether (27.0 ml, 27.0 mmol) was added dropwise over 10 min to a solution of 5-tert-butyl-2-methoxybenzoic acid methyl ester (5.00 g, 22.4 mmol) in diethyl ether (90 ml) under nitrogen, maintaining temperature between 0° C. and 5° C. When addition was complete, the reaction was stirred at 20° C. for 3.5 h, then again cooled to 0° C. Addition of water (5 ml) destroyed any excess reagent and filtration of the resulting mixture through dicalite removed the unwanted inorganic residue. After drying the resulting filtrate with magnesium sulfate, evaporation under reduced pressure afforded (5-tert-butyl-2-methoxyphenyl)methanol as a pale yellow gum (4.20 g, 21.6 mmol, 96%).





Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:13]=[CH:12][C:11]=1[O:20][CH3:21].O>C(OCC)C>[C:16]([C:14]1[CH:13]=[CH:12][C:11]([O:20][CH3:21])=[C:10]([CH2:9][OH:8])[CH:15]=1)([CH3:19])([CH3:17])[CH3:18] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C(C)(C)C)OC)=O
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 20° C. for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining temperature between 0° C. and 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
again cooled to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
destroyed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
any excess reagent and filtration of the resulting mixture through dicalite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed the unwanted inorganic residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the resulting filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with magnesium sulfate, evaporation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)CO)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 21.6 mmol | |
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
